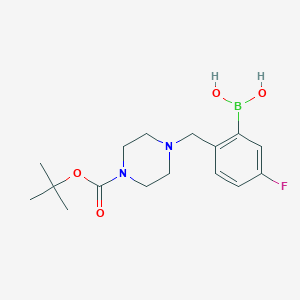

(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Beschreibung

This compound is a phenylboronic acid derivative featuring:

- A boronic acid group (–B(OH)₂) at the phenyl ring's 1-position.

- A fluorine substituent at the 5-position.

- A piperazinylmethyl group (–CH₂–piperazine) at the 2-position, with the piperazine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

The Boc group enhances stability during synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, while the fluorine and piperazine moieties may influence electronic properties and biological interactions.

Eigenschaften

IUPAC Name |

[5-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLNTQIUJKUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118216 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(2-borono-4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-29-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(2-borono-4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(2-borono-4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperazine is subsequently reacted with a fluorophenylboronic acid derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeted Drug Development

- The compound has been utilized as a building block in the synthesis of targeted therapies, particularly in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins within cells, offering a novel approach to cancer therapy and other diseases.

Example Case Study: PROTAC Development

- A study demonstrated that incorporating (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid into PROTAC designs enhanced their efficacy by optimizing the 3D orientation of the degrader, thus improving ternary complex formation and overall drug-like properties .

Chemical Biology

Linker Design in Bioconjugation

- The compound serves as a rigid linker in bioconjugation processes. Rigid linkers are crucial for maintaining the spatial arrangement of functional groups, which can significantly influence biological activity and specificity.

Example Application: Crosslinking in Protein Studies

- Research has shown that using this compound as a linker allows for effective crosslinking of proteins, facilitating studies on protein-protein interactions and signaling pathways .

Organic Synthesis

Reagent in Organic Reactions

- (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid can act as a reagent in various organic reactions, including Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Boronic Acid | 100 °C, 24h | 85 |

| Palladium Catalyst | 1 mol% | - |

| Base | K2CO3, 2 eq | - |

Pharmaceutical Formulation

Stability and Solubility Studies

- Stability studies indicate that formulations containing (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid exhibit enhanced solubility profiles compared to other boronic acids. This characteristic is crucial for improving bioavailability in drug formulations.

Example Case Study: Formulation Optimization

Wirkmechanismus

The mechanism of action of (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Compounds with Sulfonyl Linkers

Key Differences from Target Compound :

- Protection: None of these analogs include a Boc group, which may limit their stability in acidic conditions or enzymatic environments.

Pyridine-Based Analogs

Key Differences from Target Compound :

Piperazine Derivatives Without Boronic Acid

Biologische Aktivität

(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid, with the chemical formula and CAS number 2828446-90-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅BN₂O₄ |

| Molecular Weight | 320.19 g/mol |

| CAS Number | 2828446-90-6 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Boronic acids have been implicated in various biological processes, including:

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with their active sites.

- Signal Transduction : They may interfere with signaling pathways by modulating protein interactions.

- Antitumor Activity : Some studies suggest that boronic acids can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Antitumor Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, research indicates that compounds similar to (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cell cycle regulation.

Case Studies

-

Inhibition of Cancer Cell Proliferation : A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Inhibition of ERK pathway MDA-MB-231 10 Induction of apoptosis - Synergistic Effects with Other Drugs : Another study explored the combination of this boronic acid derivative with conventional chemotherapeutics like doxorubicin. The findings indicated a synergistic effect that enhanced cytotoxicity in resistant cancer cell lines.

Pharmacological Profiles

The pharmacological profile of (2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid includes:

-

Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antibacterial properties against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli >64 µg/mL

Q & A

Basic: What synthetic strategies are recommended for preparing (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid with high purity?

Methodological Answer:

The synthesis typically involves three key steps:

Boc Protection of Piperazine : React piperazine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the Boc-protected piperazine .

Mannich Reaction or Alkylation : Couple the Boc-piperazine with a fluorobenzaldehyde derivative (e.g., 5-fluoro-2-formylphenylboronic acid) using a Mannich reaction or alkylation with a bromomethyl intermediate. Optimize reaction conditions (e.g., NaBH(OAc)₃ for reductive amination) to minimize side products .

Boronic Acid Introduction : If not already present, introduce the boronic acid group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron and Pd(dppf)Cl₂ in THF at 80°C .

Purification : Use preparative HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to achieve >97% purity, as validated for related Boc-protected piperazine derivatives .

Advanced: How can steric hindrance from the tert-butoxycarbonyl (Boc) group be mitigated during Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The bulky Boc group can reduce coupling efficiency by hindering transmetalation. Strategies include:

- Catalyst Optimization : Use sterically hindered ligands like SPhos or RuPhos with Pd(OAc)₂ to enhance catalytic activity. For example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF/H₂O (3:1) at 60°C .

- Microwave-Assisted Synthesis : Apply microwave irradiation (120°C, 20 min) to accelerate the reaction, reducing decomposition risks .

- Protecting Group Alternatives : Post-coupling deprotection (e.g., TFA treatment) may be required. Pre-screen aryl halide partners (e.g., 5-bromo-2-fluoropyridine) for compatibility .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and boronic acid (δ ~7.5–8.5 ppm for aromatic protons adjacent to boron). Compare with spectra of intermediates (e.g., Boc-piperazine ).

- HPLC-PDA : Use a C18 column with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6) to assess purity (>97%) and detect hydrolyzed by-products .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₇H₂₅BFN₂O₄: [M+H]⁺ = 357.1854) with <2 ppm error .

Advanced: How should researchers address stability challenges during long-term storage?

Methodological Answer:

Boronic acids are prone to protodeboronation and hydrolysis. Recommended practices:

- Storage Conditions : Store at –20°C under anhydrous argon in amber vials. Pre-purge with nitrogen to minimize moisture .

- Stabilization Additives : Add 1% (v/v) triethylamine to the storage solvent (e.g., dry THF) to inhibit acid-catalyzed degradation .

- Periodic QC Checks : Monitor purity via HPLC every 3 months. If degradation exceeds 5%, repurify using size-exclusion chromatography .

Advanced: How to resolve contradictions in spectroscopic data from different synthetic batches?

Methodological Answer:

Discrepancies may arise from:

- Regioisomeric By-Products : Use 2D NMR (COSY, HSQC) to distinguish between ortho/meta substitution patterns in the fluorophenyl ring .

- Boc Deprotection : Check for partial deprotection (δ ~1.4 ppm loss in ¹H NMR) due to acidic conditions. Reprotect with Boc₂O if needed .

- Crystallography : For ambiguous cases, grow single crystals (e.g., in ethyl acetate/hexane) and perform X-ray diffraction to confirm structure .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Kinase Inhibitor Development : The boronic acid group acts as a reversible covalent warhead targeting serine proteases (e.g., proteasome inhibitors). Piperazine enhances solubility and pharmacokinetics .

- PET Tracer Synthesis : Radiolabel with ¹⁸F via isotopic exchange for imaging studies .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.